5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
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Overview
Description
5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a compound with a highly specific molecular structure, comprising a fluorine, methyl group, and several complex ring structures. It's primarily used in scientific research for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of intermediate compounds A common starting material is 6-methyluracil, which is reacted under controlled conditions with 5-fluorouracil
Industrial Production Methods
Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to ensure high yield and purity. Methods such as batch or continuous-flow synthesis may be employed, with meticulous control over temperature, pH, and solvent choice to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the oxazole ring or the pyridine moiety, producing reduced forms with different properties.
Substitution: Halogen and nucleophilic substitutions are common, especially involving the fluorine atom, which can be replaced under specific conditions to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or grignard reagents for halogen replacement.
Major Products Formed
Scientific Research Applications
5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a valuable tool in several fields of scientific research:
Chemistry: Utilized in studying reaction mechanisms, developing new synthetic pathways, and exploring its reactivity under different conditions.
Biology: Investigated for its interactions with various enzymes and receptors, potentially offering insights into biological processes and pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, or anticancer activities. Research often focuses on its mechanism of action and efficacy in preclinical models.
Industry: Applied in the development of new materials or as a precursor in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or DNA. It may inhibit or activate particular pathways, leading to observed biological outcomes. The presence of the fluorine atom and the specific ring structures are crucial for its binding affinity and selectivity.
Comparison with Similar Compounds
5-fluoro-6-methyl-2-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one can be compared with other compounds having similar functional groups or structural elements:
5-fluorouracil: Known for its use in cancer treatment, shares the fluorouracil moiety but lacks the additional ring structures.
6-methyluracil derivatives: Possess the methyluracil backbone, highlighting differences in reactivity and biological activity.
Pyridine- and oxazole-containing compounds: Such compounds illustrate the importance of the pyridine and oxazole rings in defining the compound's unique properties.
These comparisons highlight the uniqueness of this compound, particularly its combination of fluorine, methyl, and multiple ring systems, which together contribute to its distinctive chemical and biological characteristics.
Properties
IUPAC Name |
5-fluoro-4-methyl-2-[4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3/c1-11-15(19)16(26)22-18(21-11)25-7-5-24(6-8-25)17(27)13-9-14(28-23-13)12-3-2-4-20-10-12/h2-4,9-10H,5-8H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASLVHVEPFHKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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